

In-Depth Technical Guide: Toxicity Profile of Carbamic Acid, Butyl-, 2-propynyl Ester

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Compound of Interest

Compound Name: Carbamic acid, butyl-, 2-propynyl ester

Cat. No.: B146780

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Introduction

Carbamic acid, butyl-, 2-propynyl ester, also known as Propargyl Butylcarbamate (PBC) with CAS number 76114-73-3, is a carbamate ester. It is recognized as the primary degradation product of the widely used fungicide and preservative, 3-iodo-2-propynyl butylcarbamate (IPBC).[1][2][3] Due to its prevalence as a metabolite, understanding the toxicological profile of PBC is crucial for a comprehensive environmental and human health risk assessment of IPBC-containing products. This technical guide provides a consolidated overview of the available toxicity data, outlines standard experimental protocols for its assessment, and visualizes its toxic mechanism of action.

Quantitative Toxicity Data

Quantitative toxicity data for **Carbamic acid, butyl-, 2-propynyl ester** is limited, particularly concerning mammalian species. The available data primarily focuses on aquatic organisms. A summary of the existing data is presented in Table 1. It is important to note that for acute mammalian toxicity endpoints (oral, dermal, and inhalation), specific LD50 and LC50 values are not readily available in the public domain.[4] Hazard classifications from safety data sheets indicate that the substance is harmful if swallowed or inhaled and may cause an allergic skin reaction.[4]

Table 1: Summary of Aquatic Toxicity Data for **Carbamic acid, butyl-, 2-propynyl ester**

Species	Endpoint	Value	Exposure Duration	Reference
Danio rerio (Zebrafish)	LC50	> 97.6 mg/L	96 hours	[4]
Daphnia magna (Water Flea)	LC0	25 mg/L	48 hours	[4]

LC50: Lethal Concentration, 50%. The concentration of a chemical in air or water which causes the death of 50% of a group of test animals. LC0: Lethal Concentration, 0%. The highest concentration of a substance in a test that does not cause any deaths.

Experimental Protocols

While specific experimental protocols for toxicity studies on **Carbamic acid, butyl-, 2-propynyl ester** are not detailed in the available literature, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are routinely followed for such assessments. The following are descriptions of the methodologies that would be applied.

Acute Oral Toxicity (Following OECD Guideline 423)

This method provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females, as they are often slightly more sensitive) are used.
- **Dosage:** A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level. The outcome of this first step determines the next dose level.
- **Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Endpoint:** The study allows for the determination of an LD50 (Lethal Dose, 50%) value and provides information on the nature of the toxic effects.

Acute Dermal Toxicity (Following OECD Guideline 402 or OPPTS 870.1200)

This study is designed to assess the potential hazard from short-term dermal exposure.^[5]

- **Test Animals:** Young adult rats, rabbits, or guinea pigs are typically used.
- **Preparation:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Application:** The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.
- **Exposure Duration:** The exposure period is typically 24 hours.
- **Observation Period:** Following exposure, animals are observed for 14 days for signs of toxicity, skin irritation, and mortality.
- **Endpoint:** The primary endpoint is the LD50 value, along with a description of any observed toxic effects.

Acute Inhalation Toxicity (Following OECD Guideline 403)

This test evaluates the toxicity of a substance when administered by inhalation for a short period.^{[6][7][8]}

- **Test Animals:** Young adult rats are the preferred species.

- **Exposure:** Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, in a whole-body or nose-only inhalation chamber for a standard duration, usually 4 hours.
- **Concentrations:** A limit test at a high concentration or a series of concentrations is used to determine the LC50.
- **Observation Period:** Animals are observed for at least 14 days post-exposure.
- **Endpoint:** The LC50 is determined, and clinical observations and post-mortem examinations are conducted to characterize the toxic effects.

Skin Sensitization (Following OECD Guideline 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for identifying chemicals with the potential to cause skin sensitization.^[9]

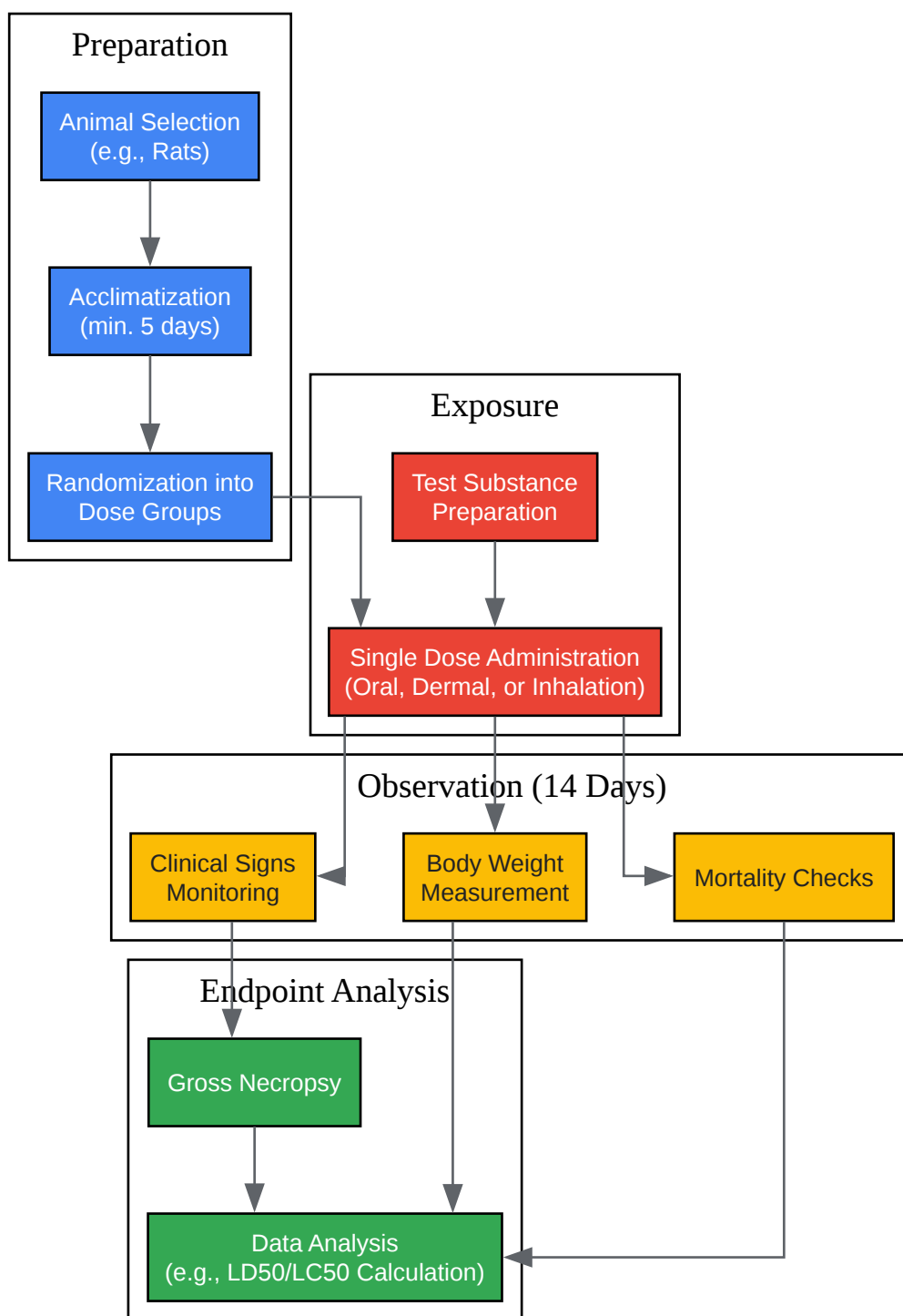
- **Test Animals:** Mice (e.g., CBA/J strain) are used.
- **Application:** The test substance is applied to the dorsal surface of the ears daily for three consecutive days.
- **Mechanism:** The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application.
- **Measurement:** On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously, and its incorporation into the lymph node cells is measured.
- **Endpoint:** A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for skin sensitization.

Mechanism of Action and Signaling Pathways

Carbamic acid, butyl-, 2-propynyl ester belongs to the carbamate class of compounds. The primary mechanism of toxicity for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).^{[10][11][12][13]}

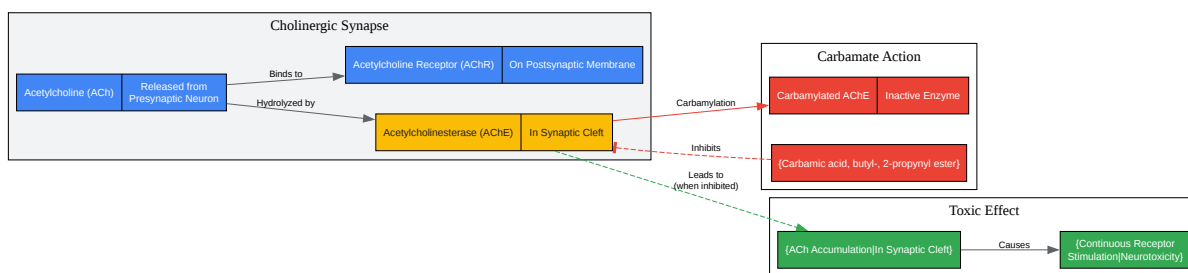
AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses. By inhibiting AChE, carbamates lead to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a range of neurotoxic effects, including muscle twitching, paralysis, and in severe cases, death due to respiratory failure.^{[13][14][15]} The inhibition of AChE by carbamates is reversible, in contrast to the irreversible inhibition caused by organophosphates.^[14]

The following diagrams illustrate the experimental workflow for a typical acute toxicity study and the signaling pathway of acetylcholinesterase inhibition by carbamates.



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General workflow for an acute toxicity study.



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Signaling pathway of acetylcholinesterase inhibition by carbamates.

Conclusion

The available toxicological data for **Carbamic acid, butyl-, 2-propynyl ester** (PBC) is sparse, with most quantitative information pertaining to aquatic species. The primary mechanism of toxicity is inferred from its chemical class (carbamate) to be the inhibition of acetylcholinesterase, a well-understood pathway for this group of compounds. While specific toxicity studies on PBC are lacking, established OECD and EPA guidelines provide a clear framework for how such assessments would be conducted. For professionals in research and drug development, it is critical to acknowledge the data gaps for PBC and to consider the toxicological profile of its parent compound, IPBC, while recognizing that PBC is generally considered to be less toxic. Further research is warranted to fully characterize the toxicity of **Carbamic acid, butyl-, 2-propynyl ester** to provide a more complete basis for risk assessment.

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